molecular formula C7H12ClNO2 B2918516 4-Methoxypiperidine-1-carbonyl chloride CAS No. 1032707-93-9

4-Methoxypiperidine-1-carbonyl chloride

Cat. No. B2918516
CAS RN: 1032707-93-9
M. Wt: 177.63
InChI Key: LQCUGMDPGZFLHQ-UHFFFAOYSA-N
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Description

4-Methoxypiperidine-1-carbonyl chloride is a chemical compound with the CAS Number: 1032707-93-9 . It has a molecular weight of 177.63 .


Synthesis Analysis

The synthesis of 4-Methoxypiperidine-1-carbonyl chloride involves a reaction with pyridine in dichloromethane at 0℃ . The process starts with a stirred solution of triphosgene in dichloromethane at an ice bath. A solution of 4-methoxy-piperidine hydrochloride salt and pyridine in dichloromethane is then added dropwise. The mixture is stirred overnight and filtered through a silica pad, eluting with dichloromethane and evaporated. After trituration with diisopropyl ether, the mixture is used without purification .

Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

4-Methoxypiperidine-1-carbonyl chloride: is a valuable intermediate in the synthesis of various bioactive piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, as they are present in more than twenty classes of pharmaceuticals, including alkaloids . The compound’s reactivity allows for the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are essential structures in medicinal chemistry.

Development of Potential Drugs

The piperidine moiety is a common feature in many drugs. 4-Methoxypiperidine-1-carbonyl chloride can be used to introduce this moiety into potential drug candidates. Its use in the discovery and biological evaluation of new drugs is significant due to its role in enhancing pharmacological activity .

Chemical Synthesis and Material Science

In the field of chemical synthesis and material science, 4-Methoxypiperidine-1-carbonyl chloride serves as a building block for creating complex molecules. Its versatility in reactions such as cyclization and cycloaddition makes it a valuable asset for constructing novel compounds with potential applications in various materials .

Analytical Chemistry

As a reference standard, 4-Methoxypiperidine-1-carbonyl chloride is used in analytical chemistry to ensure the accuracy of pharmaceutical testing. It helps in the calibration of analytical instruments and the validation of test methods, which is crucial for maintaining the integrity of pharmaceutical analysis .

Pharmacological Research

The compound is involved in multicomponent reactions that are pivotal in pharmacological research. These reactions can lead to the discovery of new pharmacologically active compounds, contributing to the advancement of therapeutic agents .

Organic Chemistry Research

In organic chemistry, 4-Methoxypiperidine-1-carbonyl chloride is used in research focused on hydrogenation, annulation, and amination processes. These processes are fundamental in the synthesis of a wide range of organic compounds, making the compound an important reagent for organic synthesis .

Safety And Hazards

The safety data sheet for 4-Methoxypiperidine indicates that it causes severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing off immediately with plenty of water for at least 15 minutes in case of skin contact, and rinsing immediately with plenty of water, also under the eyelids, for at least 15 minutes in case of eye contact . If inhaled, the victim should be removed to fresh air .

properties

IUPAC Name

4-methoxypiperidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2/c1-11-6-2-4-9(5-3-6)7(8)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCUGMDPGZFLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxypiperidine-1-carbonyl chloride

Synthesis routes and methods

Procedure details

To a stirred solution of triphosgene (7.4 g, 0.025 mmol) in dichloromethane (200 ml) at ice bath was added dropwise a solution of 4-methoxy-piperidine hydrochloride salt (10 g, 0.066 mmol) and pyridine (10.9 g, 0.139 mmol) in dichloromethane (100 ml). The mixture was stirred over night and filtered through a silica pad, eluting with dichloromethane and evaporated. After trituration with diisopropyl ether, the mixture was used without purification.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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